molecular formula C17H16N2O3S B186807 N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-38-7

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B186807
M. Wt: 328.4 g/mol
InChI Key: XRPYNAFBMREEAB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Benzothiazoles, such as N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have been extensively reviewed for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The versatility of the benzothiazole scaffold is highlighted by its application in various therapeutic areas. Kamal, Hussaini Syed, and Malik Mohammed's review underscores the potential of benzothiazole derivatives in chemotherapeutic agents, showcasing the importance of this nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Environmental Impact and Degradation

The environmental fate of pharmaceutical compounds, including those related to N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, has garnered attention due to their presence in water systems and potential toxicological impacts. Studies on acetaminophen, a well-known pharmaceutical, have shed light on the degradation pathways and environmental persistence of related compounds. Qutob, Hussein, Alamry, and Rafatullah discuss the degradation of acetaminophen by advanced oxidation processes, highlighting the generation of various by-products and their biotoxicity. This research underscores the environmental challenges and risks associated with pharmaceutical pollutants (Qutob et al., 2022).

Toxicology and Safety

The toxicological profile of benzothiazoles and their derivatives is crucial for understanding their safety and potential risks. Ashby, Styles, Anderson, and Paton's evaluation of thiophene analogues of carcinogens provides insights into the carcinogenic potential of benzothiazole derivatives. Their work in vitro suggests a nuanced understanding of the toxicological implications of structural analogues to known carcinogens (Ashby et al., 1978).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYNAFBMREEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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